6,7-Dimethoxyquinoline-5,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

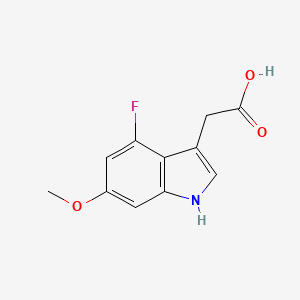

La 6,7-Diméthoxyquinoléine-5,8-dione est un composé hétérocyclique appartenant à la famille des quinoléines. Ce composé se caractérise par la présence de deux groupes méthoxy aux positions 6 et 7 et de deux groupes cétone aux positions 5 et 8 sur le cycle quinoléine.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

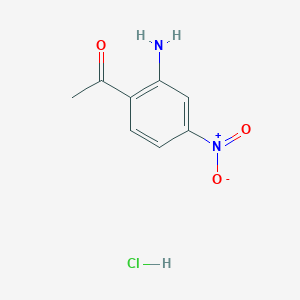

La synthèse de la 6,7-Diméthoxyquinoléine-5,8-dione implique généralement les étapes suivantes:

Matière de Départ: La synthèse commence par la préparation de la 6,7-diméthoxyquinoléine.

Oxydation: La 6,7-diméthoxyquinoléine est ensuite soumise à une oxydation pour introduire les groupes cétone aux positions 5 et 8. Les oxydants couramment utilisés à cette étape comprennent le permanganate de potassium ou le trioxyde de chrome.

Purification: Le produit obtenu est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir de la 6,7-Diméthoxyquinoléine-5,8-dione pure.

Méthodes de Production Industrielle

Dans un contexte industriel, la production de la 6,7-Diméthoxyquinoléine-5,8-dione peut impliquer des procédés d'oxydation à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation d'oxydants et de solvants respectueux de l'environnement est également envisagée pour minimiser l'impact environnemental.

Analyse Des Réactions Chimiques

Types de Réactions

La 6,7-Diméthoxyquinoléine-5,8-dione subit diverses réactions chimiques, notamment:

Oxydation: Une oxydation supplémentaire peut conduire à la formation de dérivés quinoléiques plus complexes.

Réduction: Les réactions de réduction peuvent convertir les groupes cétone en groupes hydroxyle, conduisant à la formation de dérivés dihydroxy.

Substitution: Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Courantes

Oxydation: Permanganate de potassium, trioxyde de chrome ou autres oxydants puissants.

Réduction: Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits

Oxydation: Dérivés quinoléiques plus oxydés.

Réduction: Dérivés dihydroxyquinoléiques.

Substitution: Dérivés quinoléiques avec divers groupes fonctionnels remplaçant les groupes méthoxy.

Applications De Recherche Scientifique

Chimie: Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Médecine: Exploré pour ses activités anticancéreuses, antibactériennes, antifongiques et antimalariennes.

Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

5. Mécanisme d'Action

L'activité biologique de la 6,7-Diméthoxyquinoléine-5,8-dione est largement attribuée à sa capacité à former des radicaux in vivo. Elle cible des enzymes telles que la nicotinamide adénine dinucléotide phosphate (NADP) ou la quinone oxydoréductase dépendante du NADPH (NQO1), conduisant à la génération d'espèces réactives de l'oxygène qui peuvent induire la mort cellulaire dans les cellules cancéreuses .

Mécanisme D'action

The biological activity of 6,7-Dimethoxyquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets enzymes such as nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species that can induce cell death in cancer cells .

Comparaison Avec Des Composés Similaires

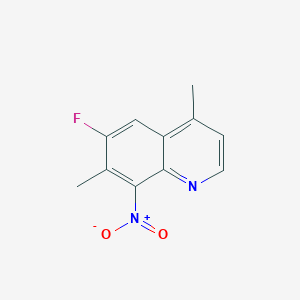

La 6,7-Diméthoxyquinoléine-5,8-dione peut être comparée à d'autres dérivés quinoléiques tels que:

6,7-Diméthoxyquinazoline-5,8-dione: Structure similaire mais avec un atome d'azote à la position 4.

5,8-Quinoléinedione: Manque les groupes méthoxy aux positions 6 et 7.

6,7-Dichloroquinoléine-5,8-dione: Contient des atomes de chlore au lieu de groupes méthoxy.

La particularité de la 6,7-Diméthoxyquinoléine-5,8-dione réside dans son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes.

Propriétés

Numéro CAS |

59962-97-9 |

|---|---|

Formule moléculaire |

C11H9NO4 |

Poids moléculaire |

219.19 g/mol |

Nom IUPAC |

6,7-dimethoxyquinoline-5,8-dione |

InChI |

InChI=1S/C11H9NO4/c1-15-10-8(13)6-4-3-5-12-7(6)9(14)11(10)16-2/h3-5H,1-2H3 |

Clé InChI |

HYTGTIAWYOOCLA-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)

![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)